- A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquidsGreen Chemistry, 2009, 11(4), 574-579,
Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)

93457-69-3 structure
Product name:1-Butyl-1-methylpyrrolidinium bromide
1-Butyl-1-methylpyrrolidinium bromide Chemical and Physical Properties
Names and Identifiers
-
- 1-Butyl-1-methylpyrrolidinium bromide
- N-butyl-N-MethylpyrrolidiniuM broMide
- 1-butyl-1-methylpyrrolidin-1-ium,bromide
- Pyrrolidinium, 1-butyl-1-methyl-, bromide
- N-Methyl-N-butylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bromide (7CI)
- Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)
- 1-Ethyl-2,3-dimethylimidazolium bromide
- AKOS015833015
- DTXCID1029334
- 1-butyl-1-methylpyrrolidiniumbromid
- N-butyl,methylpyrrolidinium bromide
- C9H20BrN
- D70797
- UNII-F2F21K33C1
- SY067065
- 1-butyl-1-methylpyrrolidin-1-ium;bromide
- 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br
- CHEMBL3185280
- NCGC00260250-01
- Q27894191
- CAS-93457-69-3
- Tox21_202702
- AS-63088
- MFCD07784439
- CS-W014241
- 93457-69-3
- 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE
- Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
- DB-363490
- DTXSID4049375
- N-butyl-N-methylpyrrolidiniumbromide
- B3427
- 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%
- F2F21K33C1
- SCHEMBL1534056
-
- MDL: MFCD07784439
- Inchi: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
- InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
- SMILES: [Br-].CCCC[N+]1(CCCC1)C
Computed Properties
- Exact Mass: 221.07800
- Monoisotopic Mass: 221.07791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 92.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 490 ºC
- PSA: 0.00000
- LogP: -1.01030
1-Butyl-1-methylpyrrolidinium bromide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
1-Butyl-1-methylpyrrolidinium bromide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Butyl-1-methylpyrrolidinium bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046975-100g |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 97% | 100g |
¥473.00 | 2024-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222681A-50g |
1-Butyl-1-methylpyrrolidinium bromide, |
93457-69-3 | 50g |
¥1369.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-25g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99.0% | 25g |
¥251.00 | 2022-09-29 | |
TRC | B810883-100mg |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
TRC | B810883-500mg |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 500mg |
$ 80.00 | 2022-06-06 | ||
Ambeed | A774289-100g |
N-Butyl-N-methylpyrrolidinium bromide |
93457-69-3 | 97% | 100g |
$47.0 | 2025-02-25 | |
abcr | AB289639-250 g |
1-Butyl-1-methylpyrrolidinium bromide, 99%; . |
93457-69-3 | 99% | 250 g |
€367.20 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015820-5g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 5g |
¥34 | 2024-05-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-500g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99.0% | 500g |
¥2,916.00 | 2022-09-29 | |
Ambeed | A774289-500g |
N-Butyl-N-methylpyrrolidinium bromide |
93457-69-3 | 97% | 500g |
$234.0 | 2025-02-25 |
1-Butyl-1-methylpyrrolidinium bromide Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Acetonitrile ; 5 - 10 bar, 40 - 45 °C
Reference
- Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquidsRadiation Physics and Chemistry, 2009, 78(12), 1120-1125,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetonitrile ; 16 h, rt → 60 °C
Reference
- Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion SpeciesJournal of Physical Chemistry B, 2019, 123(6), 1307-1323,
Synthetic Circuit 4
Reaction Conditions
1.1 48 h, rt
Reference
- Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical studyRSC Advances, 2016, 6(97), 94387-94398,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetonitrile ; 6 min, 45 °C; 2 min, 45 °C
Reference
- Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniquesFaraday Discussions, 2012, 154, 353-363,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux
Reference
- Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquidsRSC Advances, 2014, 4(38), 19916-19924,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux
Reference
- Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage ApplicationsJournal of Chemical & Engineering Data, 2017, 62(1), 376-390,
Synthetic Circuit 8
Reaction Conditions
1.1 2 d, rt
Reference
- Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reactionOrganic & Biomolecular Chemistry, 2017, 15(30), 6433-6440,
Synthetic Circuit 9
Reaction Conditions
1.1 48 h, rt
Reference
- Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcomeOrganic & Biomolecular Chemistry, 2019, 17(3), 675-682,
Synthetic Circuit 10
Reaction Conditions
1.1 22 h, rt
1.2 Solvents: Acetonitrile ; 24 h, rt
1.2 Solvents: Acetonitrile ; 24 h, rt
Reference
- Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solventsOrganic & Biomolecular Chemistry, 2020, 18(28), 5442-5452,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Acetonitrile ; 273 K; 4 h, 273 K; overnight, 273 K
Reference
- Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquidsJournal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943,
Synthetic Circuit 12
Reaction Conditions
1.1 < 40 °C; 1 d
Reference
- Process for preparation and purification of ionic liquids and precursors, United States, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 < 40 °C; 1 d, < 40 °C
Reference
- The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquidsGreen Chemistry, 2007, 9(5), 449-454,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ; rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C
Reference
- Process for producing ionic liquids, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium bromide Solvents: Acetonitrile , Water ; 2 h, 50 °C
Reference
- Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Acetonitrile ; 70 °C; 10 min, 70 °C; 22 h, 70 °C
Reference
- Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imideJournal of Undergraduate Chemistry Research, 2013, 12(3), 75-78,
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Ethyl acetate ; 30 min, cooled; overnight, rt; 24 h, 60 °C
Reference
- Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquidsPhysical Chemistry Chemical Physics, 2022, 24(32), 19314-19320,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Acetone ; rt; 24 h, reflux
Reference
- Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and propertiesChemistry - A European Journal, 2006, 12(8), 2196-2212,
Synthetic Circuit 19
Reaction Conditions
1.1 48 h, rt
Reference
- Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane ApplicationsMacromolecules (Washington, 2014, 47(19), 6740-6747,
1-Butyl-1-methylpyrrolidinium bromide Raw materials
1-Butyl-1-methylpyrrolidinium bromide Preparation Products
1-Butyl-1-methylpyrrolidinium bromide Related Literature
-
Zhi Wang,Yunhe Jin,Wenquan Zhang,Binshen Wang,Tianlin Liu,Jiaheng Zhang,Qinghua Zhang Dalton Trans. 2019 48 6198
-
2. High CO2 solubility, permeability and selectivity in ionic liquids with the tetracyanoborate anionShannon M. Mahurin,Patrick C. Hillesheim,Joshua S. Yeary,De-en Jiang,Sheng Dai RSC Adv. 2012 2 11813
-
Lin-Yu Li,Yi-Ru Gao,Rong Xue,Yang Shu,Jian-Hua Wang,Ze-Jun Wang J. Mater. Chem. B 2023 11 6491
-
Anthony K. Burrell,Rico E. Del Sesto,Sheila N. Baker,T. Mark McCleskey,Gary A. Baker Green Chem. 2007 9 449
-
Kazuki Yoshii,Takuya Uto,Naoki Tachikawa,Yasushi Katayama Phys. Chem. Chem. Phys. 2020 22 19480
-
Kazuki Yoshii,Takuya Uto,Naoki Tachikawa,Yasushi Katayama Phys. Chem. Chem. Phys. 2020 22 19480
-
Kallidanthiyil Chellappan Lethesh,Dries Parmentier,Wim Dehaen,Koen Binnemans RSC Adv. 2012 2 11936
-
Alex R. Neale,Peilin Li,Johan Jacquemin,Peter Goodrich,Sarah C. Ball,Richard G. Compton,Christopher Hardacre Phys. Chem. Chem. Phys. 2016 18 11251
-
A. S. Shaplov,P. S. Vlasov,M. Armand,E. I. Lozinskaya,D. O. Ponkratov,I. A. Malyshkina,F. Vidal,O. V. Okatova,G. M. Pavlov,C. Wandrey,I. A. Godovikov,Y. S. Vygodskii Polym. Chem. 2011 2 2609
-
Ana M. Toma,Ciprian I. Ra?,Octavian D. Pavel,Christopher Hardacre,Tobias Rüffer,Heinrich Lang,Michael Mehring,Anca Silvestru,Vasile I. Parvulescu Catal. Sci. Technol. 2017 7 5343
93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide) Related Products
- 16450-38-7(5-Azoniaspiro4.4nonane Bromide)
- 7335-06-0(1-Ethylpyrrolidine)
- 77422-30-1(N-Methyl-D3-pyrrolidine)
- 120-94-5(1-Methylpyrrolidine)
- 24715-90-0(4-(Pyrrolidin-1-yl)butan-1-amine)
- 767-10-2(1-Butylpyrrolidine)
- 2229199-74-8(O-2-(2,4-dimethyl-1H-pyrrol-3-yl)ethylhydroxylamine)
- 1368858-77-8(5-(3,4-difluorophenyl)-1,2-oxazole-4-carboxylic acid)
- 946264-84-2(N-2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl-2,3-dimethoxybenzamide)
- 2171701-21-4(3-benzyl(methyl)amino-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}propanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93457-69-3)1-Butyl-1-methylpyrrolidinium bromide

Purity:99%
Quantity:500g
Price ($):211.0